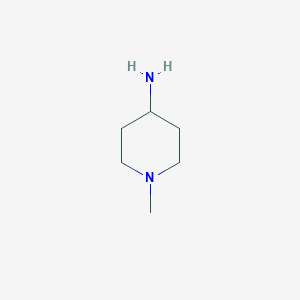

4-氨基-1-甲基哌啶

描述

4-Amino-1-methylpiperidine is a chemical compound that is part of the 4-aminopiperidine class, which includes a variety of therapeutic agents. These compounds are known for their extensive metabolism by cytochrome P450s, particularly by the CYP3A4 isoform, which catalyzes their N-dealkylation reaction . The compound is also a key structural motif in various bioactive compounds, including pharmaceuticals .

Synthesis Analysis

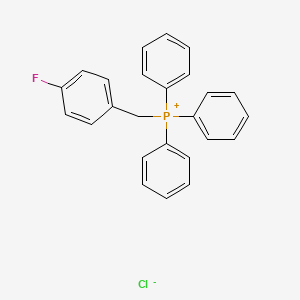

The synthesis of 4-aminopiperidine derivatives can be achieved through various methods. One approach involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine, which is a key step in producing fluorinated azaheterocycles that serve as bifunctional building blocks for pharmaceutical compounds . Another method for synthesizing 4-aminopiperidine derivatives is the Curtius rearrangement, which is part of an efficient and convenient synthesis pathway that starts from isonipecotate . Additionally, an enantiospecific synthesis of a related compound, (3S,4R)-3-amino-4-ethylpiperidine, has been reported, utilizing an Overman rearrangement as a key step .

Molecular Structure Analysis

The molecular structure and electronic properties of 4-aminopiperidine derivatives have been studied using quantum chemical calculations, including ab initio HF and density functional theory (DFT) calculations. These studies include natural bond orbital (NBO) analysis, which provides insights into atomic charges, electronic exchange interactions, and charge delocalization . Furthermore, the synthesis of a protected derivative of trans-4-aminopiperidine-3-carboxylic acid (APiC) has been reported, which can be incorporated into a helical conformation in β-peptide oligomers .

Chemical Reactions Analysis

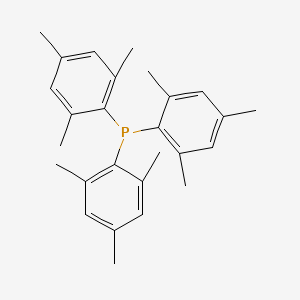

The chemical reactivity of 4-aminopiperidine derivatives has been explored in various contexts. For instance, the metabolism of these compounds by cytochrome P450s has been studied, revealing the importance of molecular interactions between the substrates and the active site residues of CYP3A4 . Additionally, the synthesis of 1-heteroaryl-4-aminopiperidine derivatives from heteroaryl chlorides has been achieved using a palladium-catalyzed Buchwald-Hartwig amination reaction, demonstrating the versatility of these compounds in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminopiperidine derivatives have been characterized through various spectroscopic techniques, including FTIR and FT-Raman spectroscopy. These studies provide information on vibrational spectra, which are essential for understanding the molecular structure and interactions . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a new paramagnetic monomer, also highlights the unique properties of these compounds, such as their suitability for spin labeling .

科学研究应用

高效的Fmoc基团去除

4-甲基哌啶,与4-氨基-1-甲基哌啶相关,已被用于固相肽合成(SPPS-Fmoc/tBu)中的Fmoc基团去除。这一过程对于合成高纯度和产率的肽链至关重要。值得注意的是,使用稀释的4-甲基哌啶溶液可以提高环境和人体安全性,同时降低成本(Rodríguez等,2019)。

哌啶酮的还原胺化反应

2,6-二芳基-3-甲基哌啶-4-酮的还原胺化反应,与4-氨基-1-甲基哌啶密切相关,产生具有作为镇痛剂、神经阻滞剂和抗组胺药物潜在应用的产物。这些产物表现出显著的功效,并使用各种光谱技术进行表征(Senguttuvan, Murugavelu, & Nagarajan, 2013)。

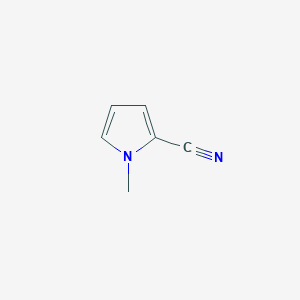

新型邻氨基碳腈合成

1-甲基哌啶-4-酮,与4-氨基-1-甲基哌啶类似的化合物,用于合成邻氨基碳腈和二氰基苯胺,表明其在化学反应中的多功能性(Mojtahedi et al., 2016)。

TOAC作为材料科学和生物化学工具

2,2,6,6-四甲基哌啶-1-氧基-4-氨基-4-羧酸,是4-氨基-1-甲基哌啶的衍生物,在肽链中用作β-转角和310/α-螺旋诱导剂。它作为刚性电子自旋共振探针和荧光猝灭剂,展示了其在材料科学和生物化学中的应用(Toniolo,Crisma和Formaggio,1998)。

4-氨基哌啶类药物的代谢

包括4-氨基-1-甲基哌啶在内的4-氨基哌啶类药物通过细胞色素P450代谢,主要是CYP3A4。了解这种代谢中的分子相互作用有助于药物设计,为优化药物代谢提供了见解(Sun & Scott, 2011)。

安全和危害

4-Amino-1-methylpiperidine is classified as dangerous, with hazard statements H226 and H314 . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation .

未来方向

属性

IUPAC Name |

1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOCUZOKRULSAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372116 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1-methylpiperidine | |

CAS RN |

41838-46-4 | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41838-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

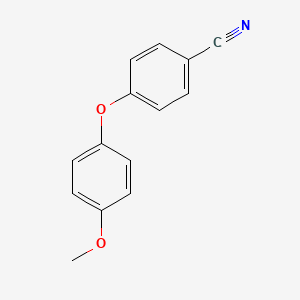

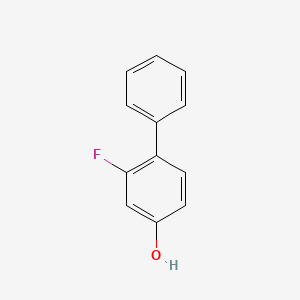

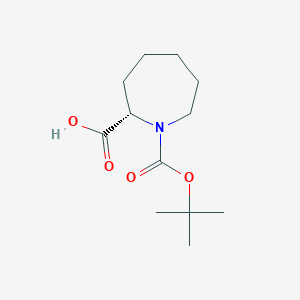

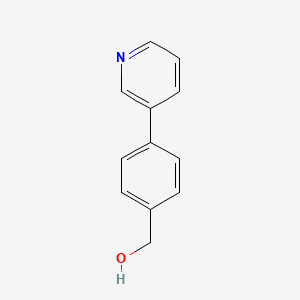

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)